

3-Oxokauran-17-oic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Oxokauran-17-oic acid

Cat. No.: B15591113

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Oxokauran-17-oic acid**, a member of the kaurane diterpenoid class of natural products. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information on its chemical structure, and draws upon data from closely related compounds to infer its likely biological activities and relevant experimental protocols. Kaurane diterpenoids are notably abundant in the Croton genus and are recognized for their significant biological activities, including anti-inflammatory and cytotoxic effects.^{[1][2]}

Chemical Structure and Properties

3-Oxokauran-17-oic acid is a tetracyclic diterpenoid with the molecular formula $C_{20}H_{30}O_3$ and a molecular weight of 318.45 g/mol.^{[3][4]} Its structure is characterized by the kaurane skeleton, featuring a ketone group at the C-3 position and a carboxylic acid at the C-17 position. The ent- configuration indicates an enantiomeric form relative to the more common kaurane stereochemistry.

PubChem CID: 91895325^[3] CAS Number: 151561-88-5^{[5][6]}

Quantitative Data

Quantitative data for **3-Oxokauran-17-oic acid** is not readily available in published literature. However, the following tables provide examples of the types of data that are critical for its

characterization and evaluation, based on data for structurally related kaurane diterpenoids.

Spectroscopic Data (Hypothetical)

This table illustrates the expected ^{13}C and ^1H NMR chemical shifts for key carbons and protons in the **3-oxokauran-17-oic acid** structure, based on known data for similar kaurane diterpenoids.

Position	Expected ^{13}C Shift (ppm)	Expected ^1H Shift (ppm)	Multiplicity
C-3	~210-220	-	-
C-17	~180-185	-	-
C-18	~25-30	~1.1-1.3	s
C-19	~15-20	~0.8-1.0	s
C-20	~15-20	~0.9-1.1	s

Note: These are estimated values. Actual values would need to be determined experimentally.

Biological Activity Data of Related Kaurane Diterpenoids

This table summarizes the cytotoxic and anti-inflammatory activities of other kaurane diterpenoids isolated from Croton species, suggesting the potential therapeutic relevance of **3-Oxokauran-17-oic acid**.

Compound	Assay	Cell Line/Model	Activity (IC ₅₀ /ED ₅₀)	Reference
crotonmekongeni n A	Cytotoxicity	FaDu	0.48 µg/ml	[7]
crotonmekongeni n A	Cytotoxicity	HT-29	0.63 µg/ml	[7]
crotonmekongeni n A	Cytotoxicity	SH-SY5Y	0.45 µg/ml	[7]
Furocrotinsulolid e A	NO Inhibition	RAW264.7	10.4 ± 0.8 µM	[8]
3,4,15,16- diepoxy-cleroda- 13(16),14-diene- 12,17-olide	NO Inhibition	RAW264.7	6.0 ± 1.0 µM	[8]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **3-Oxokauran-17-oic acid** have not been published. The following are generalized protocols based on established methods for kaurane diterpenoids from *Croton* species.

General Protocol for Isolation of Kaurane Diterpenoids from *Croton laevigatus*

- **Extraction:** The dried and powdered plant material (e.g., twigs, leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.
- **Fractionation:** The ethyl acetate extract, typically rich in diterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the extract into fractions.
- **Purification:** Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

Final purification is often achieved by preparative HPLC to yield the pure compound.

- **Structure Elucidation:** The structure of the isolated compound is determined using spectroscopic methods, including ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, HMBC, and mass spectrometry (HR-ESI-MS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Human cancer cell lines (e.g., FaDu, HT-29) are seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 μM) and a vehicle control (e.g., DMSO) for 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C .
- **Formazan Solubilization:** The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC_{50} value is determined by non-linear regression analysis.

Visualizations

Postulated Anti-Inflammatory Signaling Pathway

Kaurane diterpenoids from Croton species have been shown to possess anti-inflammatory properties, often through the inhibition of the NF- κB signaling pathway.^[1] The following diagram illustrates this proposed mechanism of action for **3-Oxokauran-17-oic acid**.

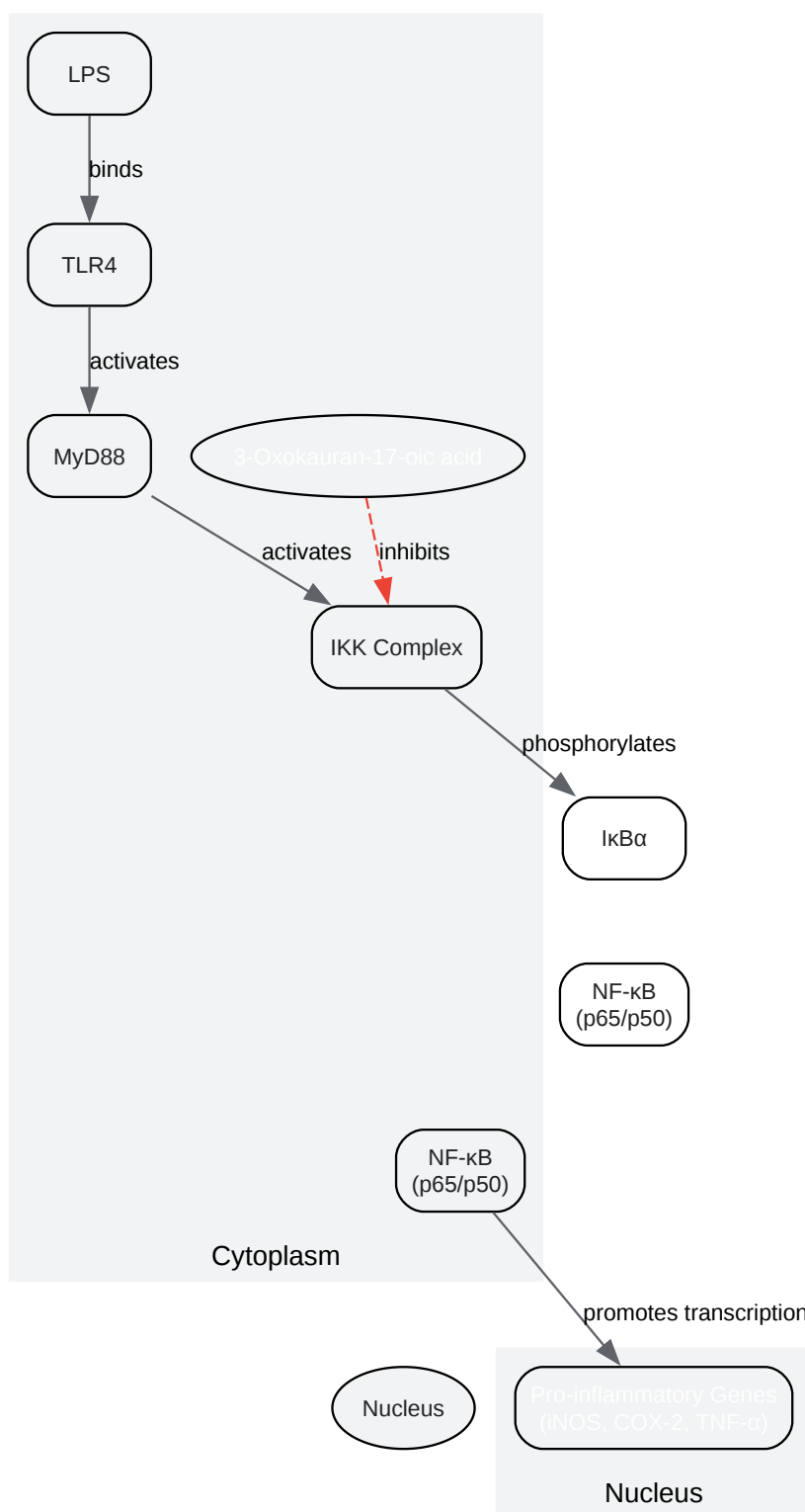


Diagram 1: Postulated Anti-Inflammatory Mechanism of 3-Oxokauran-17-oic acid

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Diagram 1: Postulated anti-inflammatory mechanism of **3-Oxokauran-17-oic acid**.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of a natural product like **3-Oxokauran-17-oic acid**.

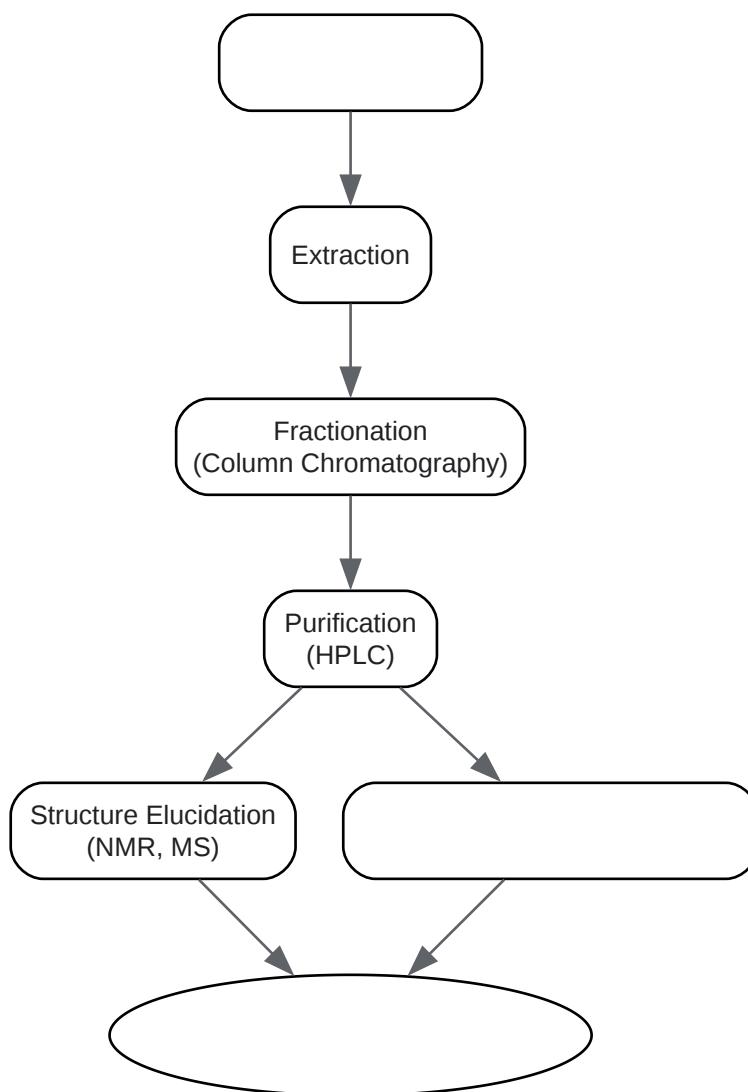


Diagram 2: General Workflow for Natural Product Discovery

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Diagram 2: General workflow for natural product discovery.

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